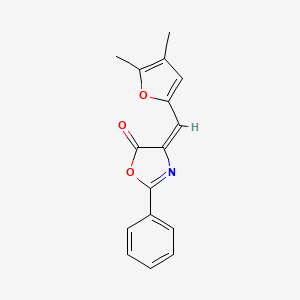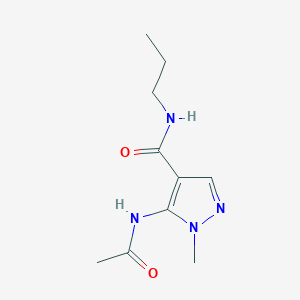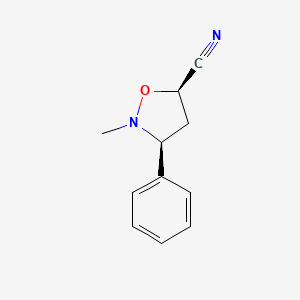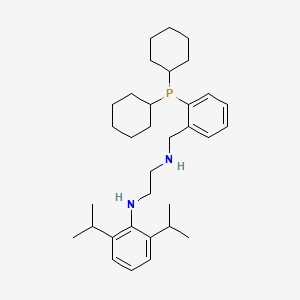
4-(2,5-Dioxo-3-methyl-3-(2-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dioxo-3-methyl-3-(2-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with a nitrophenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-3-methyl-3-(2-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: Nitration of an aromatic ring is often carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The benzenesulfonamide group can be introduced via a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitro group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions often use reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as antimicrobial or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide: Similar structure but without the nitro group.
4-(2,5-Dioxo-3-methyl-3-(4-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide: Similar structure with the nitro group in a different position.
Uniqueness
The presence of the nitro group in 4-(2,5-Dioxo-3-methyl-3-(2-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide may confer unique electronic properties, affecting its reactivity and potential applications. This could make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
65116-67-8 |
|---|---|
Molecular Formula |
C17H15N3O6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[3-methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O6S/c1-17(13-4-2-3-5-14(13)20(23)24)10-15(21)19(16(17)22)11-6-8-12(9-7-11)27(18,25)26/h2-9H,10H2,1H3,(H2,18,25,26) |
InChI Key |
WAGUIVNTBIYSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)



![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)



![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)



